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Compound of Interest

Compound Name: DNA crosslinker 4 dihydrochloride

Cat. No.: B15583954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DNA Crosslinker 4 Dihydrochloride (referred to as Compound 2 in primary literature) is a

synthetic, dicationic small molecule investigated for its potential as an anticancer agent.[1][2][3]

Structurally, it belongs to a class of pyridazin-3(2H)-one-based guanidine derivatives.[1][2][3]

This document provides a comprehensive overview of its chemical properties, mechanism of

action, biological activity, and relevant experimental protocols based on available scientific

literature.

Chemical Properties
DNA Crosslinker 4 Dihydrochloride is characterized by a central pyridazinone core linked to

two guanidinium groups. This bis-guanidinium structure is a key feature of its chemical design.
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Property Value

Chemical Name

2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-

oxopyridazin-1-

yl]methyl]phenyl]methyl]guanidine;dihydrochlori

de

CAS Number 2761734-23-8

Molecular Formula C₁₆H₂₄Cl₂N₈O

Molecular Weight 415.32 g/mol

Appearance Solid

Mechanism of Action
DNA Crosslinker 4 Dihydrochloride was initially designed and investigated as a potential

DNA minor groove binder.[1][2][3] The rationale behind this design is that the crescent shape of

the molecule and the presence of cationic guanidinium groups would facilitate its interaction

with the negatively charged phosphate backbone of DNA, allowing it to fit within the minor

groove.[3]

However, experimental evidence from DNA thermal denaturation studies has shown that it

possesses a weak DNA binding affinity.[1][2][3] While it does interact with DNA, this interaction

is not strong enough to be considered its sole or primary mechanism of action. The observed

antiproliferative effects suggest that other mechanisms, which are currently not fully elucidated,

may be at play.[2] It is hypothesized that the diaryl core of the molecule may contribute to its

inhibitory activity through mechanisms independent of direct DNA binding.[2]

Biological Activity
DNA Crosslinker 4 Dihydrochloride has demonstrated inhibitory activity against several

human cancer cell lines.[1][2][3]

In Vitro Anticancer Activity
The compound has been tested against the following cancer cell lines:
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NCI-H460 (non-small cell lung cancer)

A2780 (ovarian cancer)

MCF-7 (breast cancer)

Quantitative Data
The following table summarizes the available quantitative data on the cytotoxic effects of DNA
Crosslinker 4 Dihydrochloride.

Cell Line Assay Type Parameter Value
Exposure
Time

Reference

A2780 MTT Assay IC₅₀ 21 ± 1 µM 96 hours [2]

NCI-H460 MTT Assay % Inhibition Reasonable 48/96 hours [1][3]

MCF-7 MTT Assay % Inhibition Reasonable 48/96 hours [1][3]

Note: Specific IC₅₀ values for NCI-H460 and MCF-7 cell lines are not available in the cited

literature. The term "reasonable" is used in the primary source to describe the observed

inhibition at a concentration of 100 µM.

Experimental Protocols
The following is a representative, detailed protocol for a colorimetric MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of

DNA Crosslinker 4 Dihydrochloride. This protocol is based on standard laboratory

procedures and the information provided in the primary literature.

Cell Culture
Cell Lines: NCI-H460, A2780, and MCF-7 cells are cultured in appropriate media (e.g.,

RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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MTT Assay Protocol
Cell Seeding:

Harvest exponentially growing cells using trypsin-EDTA.

Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a

hemocytometer or automated cell counter).

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture

medium.

Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare a stock solution of DNA Crosslinker 4 Dihydrochloride in a suitable solvent

(e.g., sterile water or DMSO).

Perform serial dilutions of the stock solution in culture medium to achieve the desired final

concentrations (e.g., ranging from 0.1 to 100 µM).

Remove the old medium from the 96-well plate and add 100 µL of the medium containing

the different concentrations of the compound to the respective wells. Include a vehicle

control (medium with the solvent at the highest concentration used) and a no-cell control

(medium only).

Incubate the plate for the desired exposure time (e.g., 48 or 96 hours).

MTT Incubation:

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will

metabolize the MTT into formazan crystals.

Formazan Solubilization:
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Carefully remove the medium from the wells.

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M

HCl) to each well to dissolve the formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis:

Subtract the average absorbance of the no-cell control from all other absorbance values.

Calculate the percentage of cell viability for each concentration using the following

formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

Plot the percentage of cell viability against the compound concentration (on a logarithmic

scale) to generate a dose-response curve.

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations
While the specific signaling pathways affected by DNA Crosslinker 4 Dihydrochloride have

not been elucidated, its nature as a DNA binding agent suggests a potential role in activating

the DNA Damage Response (DDR) pathway. The binding of small molecules to the DNA minor

groove can distort the DNA helix, leading to the stalling of replication forks and the activation of

DDR kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

This can, in turn, trigger downstream signaling cascades involving key proteins like p53 and

Chk1/2, leading to cell cycle arrest, apoptosis, or DNA repair.

Generalized DNA Damage Response Pathway
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Caption: Generalized DNA damage response pathway potentially activated by DNA binding

agents.

Experimental Workflow for Cytotoxicity Assessment
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Caption: Experimental workflow for the MTT cytotoxicity assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15583954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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